molecular formula C14H13NO4 B8074598 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate

Cat. No.: B8074598
M. Wt: 259.26 g/mol
InChI Key: CTLDWOYZEFZLJQ-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate is an organic compound characterized by a unique structure that includes a dioxoisoindoline moiety and a cyclobutanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate typically involves the cyclization of isoindoline derivatives with cyclobutanecarboxylate esters. One common method includes the reaction of isoindoline-1,3-dione with 1-methylcyclobutanecarboxylic acid under dehydrating conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the synthesis. Solvent selection and purification steps are also critical to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxoisoindoline moiety into more reactive intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the isoindoline or cyclobutanecarboxylate moieties.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers, dyes, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
  • 1,3-Dioxoisoindolin-2-yl 3-methylpentanoate
  • 1,3-Dioxoisoindolin-2-yl 4-methylhexanoate

Uniqueness

Compared to these similar compounds, 1,3-Dioxoisoindolin-2-yl 1-methylcyclobutanecarboxylate is unique due to the presence of the cyclobutanecarboxylate group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-14(7-4-8-14)13(18)19-15-11(16)9-5-2-3-6-10(9)12(15)17/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLDWOYZEFZLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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